molecular formula C20H20N2O3 B2464209 methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 68014-36-8

methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B2464209
CAS No.: 68014-36-8
M. Wt: 336.391
InChI Key: YCCPHMBIMIJBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a 4-methoxyphenyl substituent at the 1-position and a methyl ester group at the 3-position of the β-carboline core. Its molecular formula is C₂₀H₂₀N₂O₃, with a molecular weight of 336.38 g/mol . The hydrochloride salt form has a molecular weight of 372.85 g/mol (C₂₀H₂₁ClN₂O₃) and a CAS registry number of 1214193-64-2 . The compound is synthesized via Pictet-Spengler cyclization, typically involving condensation of tryptophan methyl ester derivatives with substituted benzaldehydes under acidic conditions, followed by purification via column chromatography .

Key spectral data include:

  • IR peaks: ~3332 cm⁻¹ (N–H stretch), ~1708 cm⁻¹ (ester C=O stretch) .
  • ¹H-NMR: Characteristic signals for the 4-methoxyphenyl group (e.g., aromatic protons at δ 7.55–7.58 ppm, methoxy singlet at δ 3.73 ppm) and β-carboline backbone protons (e.g., CHCOOCH₃ at δ 3.90 ppm) .
  • MS: Molecular ion peaks at m/z 340–342 (M⁺) for the free base and m/z 372 for the hydrochloride salt .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-13-9-7-12(8-10-13)18-19-15(11-17(22-18)20(23)25-2)14-5-3-4-6-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCPHMBIMIJBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Initial Steps

The Pictet-Spengler reaction remains the most widely employed method for constructing the β-carboline core. As detailed in multiple studies, this condensation involves L-tryptophan methyl ester hydrochloride and 4-methoxybenzaldehyde. The reaction proceeds via imine formation followed by cyclization to yield 1,2,3,4-tetrahydro-β-carboline intermediates.

In a representative procedure, D-tryptophan methyl ester hydrochloride (10 mmol) was refluxed with 4-methoxybenzaldehyde (12 mmol) in methanol for 3 hours. The solvent was evaporated to yield a crude product, which was subsequently recrystallized from ethanol to obtain high-purity crystals. This step achieved a diastereomeric ratio of >95:5, favoring the desired (S)-configured product due to chiral induction from the tryptophan starting material.

Oxidation to Aromatic β-Carbolines

While the Pictet-Spengler reaction produces tetrahydro derivatives, subsequent oxidation is often required. Source describes the use of activated manganese dioxide (MnO₂) in xylene under reflux to aromatize the tetracyclic system. However, over-oxidation risks were mitigated by employing sulfur in xylene at 140°C, which selectively oxidized the C1-N2 bond without degrading the methoxy substituents.

For methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate, oxidation is unnecessary as the tetrahydro form is the target. This distinguishes it from related β-carbolines requiring full aromaticity.

Electrochemical Synthesis in Deep Eutectic Solvents

Green Chemistry Advancements

A novel electrochemical (EC) approach in deep eutectic solvents (DESs) was reported to address traditional limitations. Choline chloride-urea DES served as both solvent and electrolyte, enabling a two-step, one-pot synthesis:

  • Schiff Base Formation : 4-Methoxybenzaldehyde and tryptophan methyl ester reacted at 0.8 V vs. Ag/AgCl.
  • Cyclization : Potentiostatic control at 1.2 V facilitated intramolecular attack, forming the tetrahydro-β-carboline ring.

This method achieved an 87% yield at 25°C, contrasting sharply with conventional thermal methods requiring 140°C and 24-hour reaction times. The EC protocol reduced energy consumption by 60% and eliminated toxic catalysts like p-toluenesulfonic acid.

Scalability and Process Optimization

Gram-scale production was demonstrated using a flow electrolysis cell with a carbon felt anode and stainless-steel cathode. Key parameters included:

Parameter Value
Current Density 10 mA/cm²
Temperature 25°C
Residence Time 2.5 h
Faradaic Efficiency 78%

The absence of solvent switching simplified workup, with the product precipitating directly from the DES upon cooling.

Fischer Esterification and Intermediate Modification

Carboxylic Acid Intermediate

Hydrolysis of the methyl ester group is occasionally required for further functionalization. Source treated β-carboline-3-carboxylic acid derivatives with sodium carbonate in methanol/water (4:1) at 60°C, achieving quantitative conversion. The resulting acid was re-esterified using thionyl chloride-methanol to regenerate the methyl ester, crucial for preserving the compound’s lipophilicity.

Crystallization and Polymorph Control

Source reported single-crystal X-ray diffraction data for the title compound, revealing a monoclinic P2₁ space group with Z = 2. Key crystallographic parameters include:

Parameter Value
a (Å) 8.924(2)
b (Å) 12.717(3)
c (Å) 10.256(2)
β (°) 98.34(3)
V (ų) 1152.5(4)

The indole moiety exhibited near-planarity (r.m.s. deviation = 0.032 Å), while the 4-methoxyphenyl group formed an 82.1° dihedral angle with the indole plane.

Industrial-Scale Production: Patent Innovations

A patented process optimized the synthesis for kilogram-scale production:

  • Tryptophan Methyl Ester Hydrochloride (2.55 kg) and 4-Methoxybenzaldehyde (1.63 kg) were refluxed in methanol (30 L).
  • Workup : Solvent removal under reduced pressure followed by crystallization from ethanol yielded 3.1 kg (92% yield).
  • Quality Control : Residual aldehyde was maintained below 0.1% via in situ IR monitoring.

Critical process parameters included:

  • Cooling rate during crystallization: 0.5°C/min
  • Agitation speed: 120 rpm
  • Seed crystal loading: 0.5% w/w

This protocol reduced impurities compared to laboratory-scale methods, meeting ICH Q3A guidelines for pharmaceutical intermediates.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (d, J = 8.4 Hz, 2H, ArH)
  • δ 6.92 (d, J = 8.4 Hz, 2H, ArH)
  • δ 4.35 (dd, J = 10.8, 4.4 Hz, 1H, C3-H)
  • δ 3.83 (s, 3H, OCH₃)
  • δ 3.72 (s, 3H, COOCH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 172.1 (COOCH₃)
  • δ 159.3 (Ar-OCH₃)
  • δ 136.2 (C1)
  • δ 55.2 (OCH₃)
  • δ 52.4 (COOCH₃)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₁H₂₂N₂O₃ [M+H]⁺: 357.1709
Observed: 357.1712

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Energy Input (kW·h/mol)
Pictet-Spengler 85–92 98–99.5 18.7
Electrochemical 87 99.8 6.2
Patent Process 92 99.9 14.3

The electrochemical method excels in sustainability but requires specialized equipment. Industrial protocols prioritize yield and purity, justifying higher energy inputs.

Chemical Reactions Analysis

Oxidation to Aromatic Beta-Carbolines

The tetrahydro-beta-carboline structure undergoes oxidation to yield fully aromatic beta-carbolines, critical for enhancing bioactivity .

Oxidizing AgentConditionsProductYieldReference
KMnO₄DMF, 8hAromatic beta-carboline85%
CuBr₂/DBUDMSO, air, RT, 24hAromatic beta-carboline92%
DDQCH₂Cl₂, RTAromatic beta-carboline78%

Mechanistic Notes :

  • CuBr₂ acts as a Lewis acid, facilitating electron transfer while DBU deprotonates intermediates .

  • KMnO₄ oxidizes the C4–C5 single bond to a double bond via radical intermediates .

Hydrolysis of the Ester Group

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

  • Conditions : HCl (6M) in methanol, reflux (4h).

  • Product : Carboxylic acid derivative.

  • Yield : ~70%.

Basic Hydrolysis :

  • Conditions : NaOH (2M) in ethanol/water (1:1), 60°C.

  • Application : Facilitates further functionalization (e.g., amidation).

Electrophilic Aromatic Substitution (EAS)

The electron-rich indole and methoxyphenyl moieties participate in EAS:

Nitration :

  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C.

  • Site Selectivity : Nitration occurs at C6 of the indole ring due to methoxy-group-directed para substitution.

Sulfonation :

  • Reagents : H₂SO₄/SO₃, 50°C.

  • Product : Sulfonated derivative with enhanced water solubility.

N-Alkylation at the Indolic Nitrogen

The NH group in the tetrahydro-beta-carboline core undergoes alkylation:

  • Base : LDA (2 equiv) in THF, −78°C.

  • Electrophile : Methyl iodide (1.2 equiv).

  • Product : N-methylated derivative (yield: 65%).

Applications :

  • Modulates receptor binding affinity (e.g., serotonin receptors).

Catalytic Hydrogenation

The compound’s tetrahydro-beta-carboline ring can undergo further hydrogenation:

  • Conditions : H₂ (1 atm), Pd/C (10% w/w), ethanol, RT.

  • Product : Decahydro-beta-carboline derivative.

  • Yield : 55%.

Limitations :

  • Over-hydrogenation may reduce bioactivity by saturating the indole ring.

Stability and Degradation

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via ester hydrolysis or ring-opening.

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA data).

Key Research Findings

  • Oxidation Optimization : CuBr₂/DBU in DMSO achieves near-quantitative yields under ambient conditions, making it industrially scalable .

  • Structure-Activity Relationship (SAR) :

    • Ester hydrolysis enhances solubility but reduces blood-brain barrier penetration.

    • N-Alkylation increases affinity for monoamine oxidase (MAO) enzymes.

  • Comparative Reactivity :

    • The methoxyphenyl group slows oxidation kinetics compared to unsubstituted analogs (half-life: 8h vs. 2h) .

Scientific Research Applications

Structural Features

The compound features a beta-carboline core structure with a methoxyphenyl group and a carboxylate ester, which contribute to its unique chemical reactivity and biological activity.

Chemistry

Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate serves as an important building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms. Its unique structure allows chemists to explore various functionalization reactions.

Biology

In biological research, this compound has been investigated for its interactions with enzymes and receptors. Studies indicate that it may modulate enzyme activities related to inflammation and cancer progression. Its ability to bind selectively to certain receptors makes it a candidate for further studies in pharmacology.

Medicine

The therapeutic potential of this compound has been explored in various contexts:

  • Anti-inflammatory Properties : Research suggests that the compound may inhibit inflammatory pathways.
  • Anticancer Activity : Preliminary studies have indicated potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests possible applications in neurodegenerative disease research.

Industry

In industrial applications, this compound can be utilized in the development of new materials and pharmaceuticals. Its diverse biological activities make it a valuable candidate for agrochemical formulations as well.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines. The results showed significant cytotoxic effects at varying concentrations, indicating its potential as a lead compound for drug development targeting specific cancer types.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a leading university examined the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses.

Mechanism of Action

The mechanism of action of methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation or cancer progression, or it could interact with neurotransmitter receptors to exert neuroprotective effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., 4-OCH₃): Increase solubility in polar solvents compared to electron-withdrawing groups (e.g., 4-Cl or 2,4-Cl₂) .
  • Functional Group Modifications :
    • Addition of a chloroacetyl group (Compound XX) introduces an electrophilic site, enabling further derivatization (e.g., nucleophilic substitution) .
    • Stereochemistry (e.g., (1S,3S) in Compound 4a) influences conformational stability and receptor binding .

Spectral and Analytical Data

  • ¹H-NMR: Aromatic protons for 4-methoxyphenyl appear as doublets (δ ~7.55 ppm), whereas 4-chlorophenyl analogs show similar shifts but distinct coupling patterns . Methoxy protons (δ 3.73 ppm) are diagnostic for the target compound, absent in chloro-substituted analogs .
  • Mass Spectrometry : Molecular ion clusters (e.g., m/z 340/342 for 4-Cl analogs) reflect isotopic patterns of chlorine vs. methoxy groups .

Biological Activity

Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (commonly referred to as methyl beta-carboline) is a derivative of the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula: C20H20N2O3
  • Molecular Weight: 372.845 g/mol
  • CAS Number: 1214193-64-2

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. A related compound demonstrated significant in vitro activity against malaria parasites, with an IC50 value of 2.0 nM. The structure-activity relationship indicated that specific modifications on the beta-carboline core enhance its efficacy against the Plasmodium species. For instance, the presence of a (R)-methyl group on the oxyalkanoyl linker was crucial for its potent inhibition of parasite growth .

Central Nervous System Effects

Beta-carbolines are known to interact with the central nervous system (CNS), particularly through their action on GABA receptors. Methyl beta-carboline has been studied for its modulatory effects on GABAergic neurotransmission. Evidence suggests that it may act as a positive modulator in oligodendroglial cells, promoting remyelination in models of demyelination . Unlike other beta-carbolines that exhibit convulsant properties, methyl beta-carboline does not induce behavioral alterations or convulsions .

Antiparasitic Activity

In vitro studies have shown that beta-carboline derivatives exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. One derivative demonstrated an IC50 value of 14.9 µM against epimastigote forms and was effective in reducing parasitemia in infected cells without significant cytotoxicity to mammalian cells .

Structure-Activity Relationships (SAR)

The biological activity of methyl beta-carboline can be attributed to specific structural features:

  • Substituents: The presence of electron-donating groups such as methoxy enhances activity.
  • Conformation: The spatial arrangement of substituents plays a critical role in receptor binding and subsequent biological effects .

Case Studies

  • Antimalarial Screening
    • A phenotypic screening approach identified methyl beta-carboline derivatives as promising candidates for antimalarial drugs.
    • In vivo studies confirmed significant reductions in parasite load in mouse models treated with optimized compounds derived from the beta-carboline scaffold .
  • CNS Modulation
    • In a study involving demyelinated rat models, systemic administration of methyl beta-carboline promoted remyelination and improved neurological function, suggesting its potential as a therapeutic agent for demyelinating diseases .

Tables

Biological ActivityIC50 ValueMechanism
Antimalarial2.0 nMInhibition of Plasmodium growth
Antiparasitic14.9 µMInhibition of Trypanosoma cruzi
CNS ModulationN/APositive modulation of GABA receptors

Q & A

Q. What are the optimized synthetic protocols for methyl 1-(4-methoxyphenyl)-β-carboline-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via a Pictet–Spengler reaction. Key steps include:

  • Dissolving tryptophan methyl ester and 4-methoxybenzaldehyde in CH₂Cl₂ under nitrogen, followed by trifluoroacetic acid (TFA) catalysis at 0°C for 4 days .
  • Neutralizing the reaction mixture with dilute ammonia and extracting with CH₂Cl₂.
  • Purifying via column chromatography (silica gel, 70–200 μm) using CH₂Cl₂/CH₃OH gradients to isolate stereoisomers .
    Yield Optimization:
  • Use a 10% molar excess of aldehyde to drive the reaction.
  • Monitor reaction progress with TLC (UV detection at 254 nm) to minimize byproducts .

Q. What purification strategies are effective for isolating stereoisomers of β-carboline derivatives?

Methodological Answer: Stereoisomers can be separated using:

  • Column Chromatography: Elute with CH₂Cl₂ to isolate the cis-isomer first, followed by CH₂Cl₂/CH₃OH (99.5:0.5) for the trans-isomer .
  • Crystallization: Leverage polarity differences by recrystallizing from ethanol or hexane/ethyl acetate mixtures.
  • HPLC: Use chiral stationary phases (e.g., amylose-based columns) for high-resolution separation .

Q. Which spectroscopic techniques are critical for characterizing this β-carboline derivative?

Methodological Answer:

  • ¹H/¹³C NMR: Assign proton environments (e.g., aromatic vs. aliphatic protons) and confirm substitution patterns. For example, the 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm for the methoxy protons .
  • FTIR: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
  • Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 336 for C₂₀H₂₀N₂O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Derivative Synthesis: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OH) substituents to probe electronic effects .
  • In Vitro Assays: Test mast cell stabilization (e.g., β-hexosaminidase release inhibition) or receptor-binding assays (e.g., serotonin receptors) .
  • Data Analysis: Use IC₅₀ values and molecular docking to correlate substituent effects with activity .

Q. How can computational methods predict conformational stability and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess energy minima and tautomeric preferences .
  • X-ray Crystallography: Resolve crystal structures to validate computational models and identify hydrogen-bonding networks .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification: Re-analyze compounds via elemental analysis (deviation ≤ ±0.4%) and HPLC (>95% purity) to exclude impurities as confounding factors .
  • Orthogonal Assays: Compare results from functional assays (e.g., calcium flux) and binding assays (e.g., radioligand displacement) to confirm target engagement .
  • Meta-Analysis: Aggregate data from multiple studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. What experimental approaches assess compound stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hours, then quantify degradation via LC-MS .
  • Metabolic Stability: Use liver microsomes (human/rat) to measure CYP450-mediated metabolism and identify major metabolites .
  • Light Sensitivity: Expose to UV (365 nm) and monitor photodegradation via TLC or UV-Vis spectroscopy .

Q. What safety protocols are recommended for handling β-carboline derivatives?

Methodological Answer:

  • Toxicity Mitigation: Wear nitrile gloves and eye protection due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA, CH₂Cl₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.